Guanoxyfen Exhibits High-Affinity SERT Inhibition Comparable to Selective Serotonin Reuptake Inhibitors
Guanoxyfen inhibits the uptake of tritiated serotonin (5-HT) by the serotonin transporter (SERT) in rat synaptosomes with a Ki of 3.20 nM [1]. This value is within the range of established selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, which has a Ki of approximately 0.8 nM for SERT in similar assays [2]. This demonstrates that Guanoxyfen is a potent SERT inhibitor, not merely a weak or non-specific monoamine ligand.
| Evidence Dimension | SERT Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 3.20 nM |
| Comparator Or Baseline | Fluoxetine (SSRI) Ki ≈ 0.8 nM |
| Quantified Difference | Guanoxyfen is approximately 4-fold less potent than fluoxetine but still in the low nanomolar range. |
| Conditions | Inhibition of [³H]-5-HT uptake in rat cortical synaptosomes |
Why This Matters
SERT inhibition at nanomolar concentrations indicates potential antidepressant activity, but the reduced potency compared to fluoxetine suggests a distinct side effect or efficacy profile that may be advantageous in research settings.
- [1] BindingDB. Guanoxyfen (BDBM50367568) Ki = 3.20 nM for SERT. 2025. View Source
- [2] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. View Source
